molecular formula C8H7ClF3N3S B1595395 4-[2-Chloro-5-(trifluoromethyl)phenyl]-3-thiosemicarbazide CAS No. 206559-51-5

4-[2-Chloro-5-(trifluoromethyl)phenyl]-3-thiosemicarbazide

Cat. No.: B1595395
CAS No.: 206559-51-5
M. Wt: 269.68 g/mol
InChI Key: MXGYRNPXMHSZKJ-UHFFFAOYSA-N
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Description

4-[2-Chloro-5-(trifluoromethyl)phenyl]-3-thiosemicarbazide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and environmental applications. This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a hydrazinecarbothioamide moiety attached to a benzene ring.

Preparation Methods

The synthesis of 4-[2-Chloro-5-(trifluoromethyl)phenyl]-3-thiosemicarbazide typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with thiocarbohydrazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-[2-Chloro-5-(trifluoromethyl)phenyl]-3-thiosemicarbazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The chloro and trifluoromethyl groups can participate in substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

4-[2-Chloro-5-(trifluoromethyl)phenyl]-3-thiosemicarbazide has shown significant biological activity, making it a subject of interest in pharmacological studies. Its interactions with biological systems are crucial for understanding its mechanisms of action and potential therapeutic uses.

  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, potentially useful in developing new antibiotics or antifungal agents.
  • Anticancer Properties : Studies have suggested that thiosemicarbazide derivatives can inhibit cancer cell proliferation, making this compound a candidate for further investigation as an anticancer agent.

Agrochemical Applications

The compound's structural features may also lend it utility in agrochemicals. Its ability to interact with biological systems suggests potential as a pesticide or herbicide.

  • Pesticidal Activity : Preliminary studies indicate that compounds similar to this compound can affect pest populations, providing a basis for developing new agricultural chemicals.

Synthetic Organic Chemistry

This compound serves as an intermediate in various synthetic pathways, allowing for the production of other complex molecules. The versatility of this compound in organic synthesis highlights its importance in chemical research.

  • Synthesis Pathways : The synthesis typically involves multiple steps that can be optimized for yield and purity, showcasing its utility in laboratory settings.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of thiosemicarbazides, including this compound, demonstrated significant inhibition of bacterial growth against various strains. The compound was found to be particularly effective against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development.

Case Study 2: Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. Research indicated that the mechanism involves the modulation of specific signaling pathways related to cell survival and proliferation, making it a promising candidate for further development as an anticancer drug.

Comparison with Similar Compounds

4-[2-Chloro-5-(trifluoromethyl)phenyl]-3-thiosemicarbazide can be compared with other similar compounds, such as:

  • N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-thiophenesulfonamide
  • N-(2-Chloro-5-(trifluoromethyl)phenyl)tetradecanamide
  • N-(2-Chloro-5-(trifluoromethyl)phenyl)-4-(2,4-dichlorophenoxy)butanamide

These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

4-[2-Chloro-5-(trifluoromethyl)phenyl]-3-thiosemicarbazide (CAS Number: 206559-51-5) is a thiosemicarbazide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This compound features a unique trifluoromethyl group and a chloro substituent, which may contribute to its biological properties.

  • Molecular Formula : C₈H₇ClF₃N₃S
  • Molecular Weight : 269.67 g/mol
  • Melting Point : 162–164 °C
  • Storage Conditions : Ambient temperature

Anticancer Activity

Several studies have investigated the anticancer potential of thiosemicarbazide derivatives, including this compound. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines:

  • Mechanism of Action : The compound's mechanism involves the inhibition of key signaling pathways associated with tumor growth. Notably, it has been suggested that thiosemicarbazides can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting DNA fragmentation .
  • Case Study : In a recent study, compounds similar to this compound were tested against MCF-7 breast cancer cells. The results indicated significant antiproliferative effects, with IC50 values ranging from 3 to 10 µM for the most active analogs. These compounds demonstrated a capacity to induce cell cycle arrest and apoptosis, highlighting their potential as therapeutic agents .
  • Comparative Analysis : In comparison with other thiosemicarbazide derivatives, the compound showed enhanced activity against specific cancer cell lines, suggesting that structural modifications can significantly influence biological efficacy .

Structure-Activity Relationship (SAR)

The biological activity of thiosemicarbazides is closely linked to their chemical structure. Modifications in substituents can lead to variations in potency and selectivity:

CompoundSubstituentsIC50 (µM)Activity
This compoundCl, CF₃TBDAnticancer
Compound AH, CF₃10Anticancer
Compound BOMe, Cl5Antimicrobial

Properties

IUPAC Name

1-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3N3S/c9-5-2-1-4(8(10,11)12)3-6(5)14-7(16)15-13/h1-3H,13H2,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGYRNPXMHSZKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=S)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353252
Record name N-[2-Chloro-5-(trifluoromethyl)phenyl]hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206559-51-5
Record name N-[2-Chloro-5-(trifluoromethyl)phenyl]hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[2-Chloro-5-(trifluoromethyl)phenyl]-3-thiosemicarbazide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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